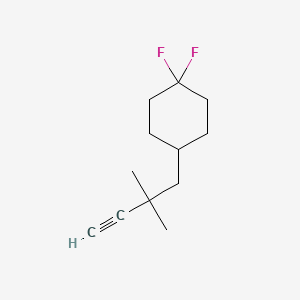
4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a difluoromethyl group and a 2,2-dimethylbut-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexane derivatives with 2,2-dimethylbut-3-yn-1-yl halides in the presence of a strong base. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including potential anti-inflammatory, anticancer, or antiviral activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the alkyne moiety can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules.
Comparison with Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)benzene: Shares the alkyne and dimethylbutyl groups but lacks the difluorocyclohexane moiety.
1,1-Difluorocyclohexane: Contains the difluorocyclohexane structure but lacks the alkyne and dimethylbutyl groups.
Properties
Molecular Formula |
C12H18F2 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
4-(2,2-dimethylbut-3-ynyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C12H18F2/c1-4-11(2,3)9-10-5-7-12(13,14)8-6-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
DTFKEGYKKYLRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















